molecular formula C17H19NO2S B5785518 2-(ethylthio)-N-(4-methoxybenzyl)benzamide

2-(ethylthio)-N-(4-methoxybenzyl)benzamide

Cat. No. B5785518
M. Wt: 301.4 g/mol
InChI Key: FNCBQUCWZWXMER-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(4-methoxybenzyl)benzamide, also known as Etonitazene, is a synthetic opioid analgesic that was first synthesized in the 1950s. It is a potent opioid agonist that has been used for both medical and recreational purposes. The chemical structure of Etonitazene is similar to other opioids such as fentanyl, oxycodone, and morphine.

Mechanism of Action

2-(ethylthio)-N-(4-methoxybenzyl)benzamide binds to the mu-opioid receptor in the brain and spinal cord, producing analgesia and other effects associated with opioid use. It also activates the kappa and delta opioid receptors, which can lead to additional effects.
Biochemical and Physiological Effects:
2-(ethylthio)-N-(4-methoxybenzyl)benzamide produces a range of effects on the body, including pain relief, sedation, and euphoria. It can also cause respiratory depression, nausea, and constipation. These effects are similar to those produced by other opioids.

Advantages and Limitations for Lab Experiments

2-(ethylthio)-N-(4-methoxybenzyl)benzamide has been used extensively in laboratory experiments to investigate the mechanisms of opioid receptor activation and to develop new opioid drugs. Its potency and selectivity for the mu-opioid receptor make it a useful tool for these studies. However, its high toxicity and potential for abuse limit its use in some experiments.

Future Directions

There are several areas of research that could benefit from further study of 2-(ethylthio)-N-(4-methoxybenzyl)benzamide. These include:
1. Developing new opioid drugs with improved safety and efficacy profiles.
2. Investigating the mechanisms of opioid tolerance and dependence.
3. Studying the effects of 2-(ethylthio)-N-(4-methoxybenzyl)benzamide on different opioid receptor subtypes.
4. Exploring the potential therapeutic uses of 2-(ethylthio)-N-(4-methoxybenzyl)benzamide in pain management.
5. Investigating the potential for abuse and addiction associated with 2-(ethylthio)-N-(4-methoxybenzyl)benzamide.
Conclusion:
2-(ethylthio)-N-(4-methoxybenzyl)benzamide is a potent opioid analgesic that has been widely studied for its effects on the body and its potential therapeutic uses. Its chemical structure and mechanism of action make it a useful tool for laboratory experiments, but its high toxicity and potential for abuse limit its use in some contexts. Further research is needed to better understand the effects of 2-(ethylthio)-N-(4-methoxybenzyl)benzamide and to develop new opioid drugs with improved safety and efficacy profiles.

Synthesis Methods

The synthesis of 2-(ethylthio)-N-(4-methoxybenzyl)benzamide involves several steps, including the reaction of 4-methoxybenzyl chloride with sodium ethoxide to form 4-methoxybenzyl alcohol. This is followed by the reaction of the alcohol with ethylthioacetic acid to form the corresponding ester. The ester is then reduced with lithium aluminum hydride to form 2-(ethylthio)-N-(4-methoxybenzyl)benzamide.

Scientific Research Applications

2-(ethylthio)-N-(4-methoxybenzyl)benzamide has been widely studied for its analgesic properties. It has been used in animal models to investigate the mechanisms of opioid receptor activation and to develop new opioid drugs. 2-(ethylthio)-N-(4-methoxybenzyl)benzamide has also been used in studies of opioid tolerance and dependence.

properties

IUPAC Name

2-ethylsulfanyl-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-3-21-16-7-5-4-6-15(16)17(19)18-12-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCBQUCWZWXMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-N-(4-methoxybenzyl)benzamide

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